[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid
Overview
Description
[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid is an organic compound with the molecular formula C10H9NO2S2 It is characterized by the presence of a benzothiazole ring attached to a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid typically involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid under basic conditions. The reaction proceeds as follows:
Starting Materials: 2-mercaptobenzothiazole and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, forming the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress and inflammation.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethylsulfanyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c12-10(13)6-14-5-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,12,13)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOKVWUHYIHZBD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CSCC(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NO2S2- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393946 | |
Record name | 2-(benzothiazol-2-ylmethylsulfanyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99184-85-7 | |
Record name | 2-(benzothiazol-2-ylmethylsulfanyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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